molecular formula C17H20ClNO B5303792 N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride

N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride

Cat. No. B5303792
M. Wt: 289.8 g/mol
InChI Key: BYWXHUUHHKHZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a cyclopropane derivative that has been synthesized and studied for its potential use as a therapeutic agent. In

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride is through its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. The binding of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride to the sigma-1 receptor modulates these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and depression. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride in lab experiments include its selectivity for the sigma-1 receptor, its potential therapeutic effects, and its well-established synthesis method. However, its limitations include its potential toxicity, which requires careful dosing and monitoring in animal studies, and its limited availability.

Future Directions

There are several future directions for the study of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride. These include further optimization of its synthesis method to improve yield and purity, exploration of its potential therapeutic applications in various diseases, and investigation of its mechanism of action at the molecular level. Additionally, the development of analogs of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride with improved pharmacological properties could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride involves a series of chemical reactions. The starting material for the synthesis is 3-(benzyloxy)benzyl chloride, which is reacted with cyclopropanamine in the presence of a base to form N-[3-(benzyloxy)benzyl]cyclopropanamine. This compound is then reacted with hydrochloric acid to yield N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride has been studied for its potential pharmacological properties. It has been shown to have a selective affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been implicated in several diseases, including Alzheimer's disease, depression, and cancer. Therefore, N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride has potential applications in the treatment of these diseases.

properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)13-19-17-8-4-7-15(11-17)12-18-16-9-10-16;/h1-8,11,16,18H,9-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWXHUUHHKHZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride

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